2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid
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Overview
Description
2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid is an organic compound with the molecular formula C21H18N2O5S. This compound is known for its unique structure, which includes a benzylsulfamoyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a benzoic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzenesulfonamide with benzyl chloride to form 4-(benzylsulfamoyl)aniline. This intermediate is then reacted with isocyanatobenzoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols .
Scientific Research Applications
2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Benzylsulfamoyl)aniline: Shares the benzylsulfamoyl group but lacks the carbamoyl and benzoic acid moieties.
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid have similar structural features but different functional groups.
Sulfonamide derivatives: Compounds such as sulfanilamide have similar sulfonamide groups but different overall structures.
Uniqueness
2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H18N2O5S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[[4-(benzylsulfamoyl)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C21H18N2O5S/c24-20(18-8-4-5-9-19(18)21(25)26)23-16-10-12-17(13-11-16)29(27,28)22-14-15-6-2-1-3-7-15/h1-13,22H,14H2,(H,23,24)(H,25,26) |
InChI Key |
WRHVKWCXBNWCGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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